molecular formula C16H14N2 B3133287 2-(Indolin-2-yl)-1H-indole CAS No. 38505-89-4

2-(Indolin-2-yl)-1H-indole

Cat. No.: B3133287
CAS No.: 38505-89-4
M. Wt: 234.29 g/mol
InChI Key: JHOONDMVUXMXNH-UHFFFAOYSA-N
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Description

2-(Indolin-2-yl)-1H-indole is a heterocyclic compound that features a fused ring system consisting of an indole and an indoline moiety

Scientific Research Applications

2-(Indolin-2-yl)-1H-indole has a wide range of scientific research applications:

Future Directions

The future directions in the research of “2-(Indolin-2-yl)-1H-indole” and its derivatives could involve exploring their potential applications in various fields, such as medicine and materials science. Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(Indolin-2-yl)-1H-indole involves the oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles. This method is efficient and provides high yields of the desired product. The reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the formation of the indole-indoline fused structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidative coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the indoline moiety, leading to the formation of different reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and indoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 2-(Indolin-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and the context of their use .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a single indole ring.

    Indoline: Contains only the indoline moiety without the fused indole ring.

    2,2-Disubstituted Indolin-3-ones: Compounds with similar core structures but different substituents.

Uniqueness

2-(Indolin-2-yl)-1H-indole is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-9,16-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOONDMVUXMXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Indolin-2-yl)-1H-indole
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2-(Indolin-2-yl)-1H-indole
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2-(Indolin-2-yl)-1H-indole
Reactant of Route 4
2-(Indolin-2-yl)-1H-indole
Reactant of Route 5
2-(Indolin-2-yl)-1H-indole
Reactant of Route 6
2-(Indolin-2-yl)-1H-indole

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